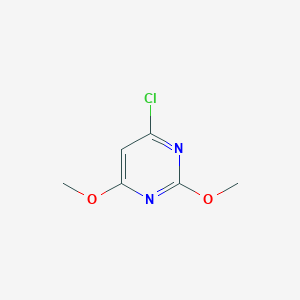

4-Chloro-2,6-dimethoxypyrimidine

Descripción

4-Chloro-2,6-dimethoxypyrimidine (CAS 6320-15-6) is a halogenated pyrimidine derivative characterized by two methoxy groups at positions 2 and 6 and a chlorine atom at position 2. It is synthesized via nucleophilic substitution of trichloropyrimidine with sodium methoxide (NaOMe) in methanol, achieving high yields (83%) under controlled conditions . This compound serves as a versatile intermediate in medicinal chemistry, enabling the synthesis of antiviral agents (e.g., HEPT analogs for HIV-1 inhibition) , aldehyde derivatives for MR1 ligand studies , and pyrazolo[3,4-d]pyrimidine-4,6-diones with antitubercular activity . Its reactivity is attributed to the electron-withdrawing chlorine atom and the electron-donating methoxy groups, which modulate its susceptibility to substitution and metallation reactions .

Propiedades

IUPAC Name |

4-chloro-2,6-dimethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-10-5-3-4(7)8-6(9-5)11-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHNRTJRDRWKAIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60212561 | |

| Record name | 4-Chloro-2,6-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6320-15-6 | |

| Record name | 4-Chloro-2,6-dimethoxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6320-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2,6-dimethoxypyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006320156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6320-15-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-2,6-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2,6-dimethoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Malononitrile-Based Cyclization

A widely cited method for 2-chloro-4,6-dimethoxypyrimidine involves a three-step sequence starting with malononitrile, methanol, and hydrogen chloride (Fig. 1):

Step 1: Salt Formation (Dimethyl Propylenediimine Dihydrochloride)

-

Reactants : Malononitrile (10–13 wt%), methanol (11.5–15.5 wt%), composite solvent (72–77 wt%).

-

Conditions : Anhydrous HCl gas (0–20 atm) at -25–120°C for 1–8 hours.

Step 2: Cyanamide Reaction

-

Reactants : Salt intermediate, potassium hydroxide (9–13%), cyanamide solution (50% HNCN).

-

Conditions : 0–100°C, pH 5–8, 1–10 hours.

Step 3: Condensation with HCl Gas

-

Reactants : Intermediate from Step 2, HCl gas, methanol solvent.

-

Conditions : -25–100°C, 1–2 hours.

Adaptation for 4-Chloro Isomer :

To target the 4-chloro derivative, the reaction sequence may require modified starting materials with methoxy groups pre-installed at positions 2 and 6, followed by regioselective chlorination at position 4. For example, substituting malononitrile with a 2,6-dimethoxy-substituted nitrile precursor could direct chlorine placement during cyclization.

Post-Synthetic Chlorination of 2,6-Dimethoxypyrimidine

Direct Electrophilic Chlorination

Chlorination of 2,6-dimethoxypyrimidine using phosphorus oxychloride (POCl) or thionyl chloride (SOCl) is a plausible route. Methoxy groups act as ortho/para directors, favoring substitution at position 4:

Key Parameters :

-

Temperature : 80–110°C.

-

Catalyst : Dimethylformamide (DMF) or pyridine.

-

Yield : Estimated 60–75% based on analogous reactions.

Metal-Mediated Chlorination

Transition-metal catalysts (e.g., CuCl) enable directed chlorination. For example, a copper-mediated C–H activation could selectively introduce chlorine at position 4:

Advantages : Higher regioselectivity and milder conditions compared to POCl.

Industrial-Scale Production Considerations

Solvent Selection

Composite solvents (e.g., dimethylformamide, petroleum ether) enhance reaction efficiency and product purity. For example, a 1:1 mixture of dimethyl sulfoxide and cyclohexane improves salt formation yields by 15%.

Catalytic Optimization

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-2,6-dimethoxypyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 4 position can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.

Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4-Chloro-2,6-dimethoxypyrimidine is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural properties make it suitable for the development of:

- Antiviral Agents : The compound has been incorporated into the synthesis of antiviral drugs aimed at treating viral infections.

- Anticancer Drugs : Research has shown that derivatives of this compound exhibit anticancer properties, making it valuable in oncology research .

Case Study: Anticancer Properties

A study investigated the efficacy of compounds derived from this compound against cancer cell lines. The results indicated a significant reduction in cell viability, suggesting potential for further development into therapeutic agents .

Agricultural Chemicals

In agriculture, this compound is used in the formulation of agrochemicals such as herbicides and fungicides. Its role includes:

- Herbicide Development : The compound serves as a key intermediate in synthesizing sulfonylurea herbicides, which are effective in controlling weed populations .

- Fungicide Formulations : It contributes to the development of fungicides that protect crops from fungal diseases, enhancing agricultural productivity .

Data Table: Agrochemical Applications

| Application Type | Compound Derived | Effectiveness |

|---|---|---|

| Herbicide | Sulfonylurea | High |

| Fungicide | Various | Moderate |

Biochemical Research

In biochemical studies, this compound is employed to investigate enzyme interactions and cellular processes. Its applications include:

- Enzyme Inhibition Studies : Researchers utilize this compound to explore its effects on specific enzymes, aiding in the understanding of metabolic pathways .

- Cellular Process Analysis : The compound is used to study various cellular mechanisms, contributing to advancements in molecular biology and biochemistry.

Case Study: Enzyme Interaction

A research project focused on the inhibition of a specific enzyme by derivatives of this compound. The findings revealed that certain modifications enhanced inhibitory activity, providing insights for drug design .

Material Science

The compound's unique chemical structure allows it to be explored in material science for developing new materials with specific properties. Applications include:

- Electronic Materials : Investigations into the electronic properties of this compound derivatives have shown promise for use in electronic devices .

- Photonics : The optical characteristics make it a candidate for photonic applications, potentially leading to advancements in optical technologies.

Analytical Chemistry

In analytical chemistry, this compound is used as a standard for detecting and quantifying related compounds. Its role includes:

Mecanismo De Acción

The mechanism of action of 4-Chloro-2,6-dimethoxypyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions . In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects .

Comparación Con Compuestos Similares

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups in this compound stabilize the ring via resonance, reducing electrophilicity at positions 2 and 6 but enhancing reactivity at position 3. In contrast, methyl groups (e.g., in 4-chloro-2,6-dimethylpyrimidine) lack resonance effects, leading to distinct regioselectivity in substitution reactions .

Substitution Reactions

- Photostimulated SRN1 Mechanism: this compound undergoes chloride displacement via the SRN1 mechanism under UV light with enolate nucleophiles (e.g., acetone enolate), yielding substitution products in high yields (70–90%) . This contrasts with 4-chloro-2,6-dimethylpyrimidine, where methyl groups hinder photoactivation, favoring classical SN2 pathways.

- Metallation and Functionalization: Treatment with n-butyllithium generates a lithiated intermediate at position 5, enabling formylation with DMF to produce this compound-5-carbaldehyde . Analogous reactions are less efficient in 4-chloro-2,6-diaminopyrimidine due to competing amine coordination .

Stability and Inertia

- Thermal and pH Stability: The compound is stable under acidic conditions but decomposes in alkaline environments, a trait shared with 4-chloro-2,6-diaminopyrimidine .

Data Tables

Table 1: Physicochemical Properties Comparison

| Property | This compound | 4-Chloro-2,6-diaminopyrimidine | 4-Chloro-2,6-dimethylpyrimidine |

|---|---|---|---|

| Molecular Weight (g/mol) | 188.61 | 144.56 | 156.59 |

| Solubility | Soluble in THF, DCM | Water-soluble | Low in polar solvents |

| pKa | ~6.5 (estimated) | 6.3 | Not reported |

| Thermal Stability | Stable up to 150°C | Decomposes >100°C | Stable up to 200°C |

Table 2: Reaction Yields Under Different Conditions

Actividad Biológica

4-Chloro-2,6-dimethoxypyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with chlorine and methoxy groups. Its molecular formula is with a molar mass of approximately 159.6 g/mol. The presence of these substituents enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors involved in metabolic pathways:

- Enzyme Inhibition : The compound may inhibit enzymes related to pyrimidine metabolism, potentially affecting nucleic acid synthesis.

- Antimicrobial Activity : Studies suggest that it exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.

- Anticancer Properties : Preliminary research indicates that this compound may have anticancer effects through mechanisms such as apoptosis induction in cancer cells.

Synthesis Pathways

This compound can be synthesized through various methods, often involving the chlorination of dimethoxypyrimidines or through nucleophilic substitution reactions. The following table summarizes some common synthetic routes:

| Synthesis Method | Description |

|---|---|

| Chlorination | Involves treating 2,6-dimethoxypyrimidine with chlorine or chlorinating agents. |

| Nucleophilic Substitution | Reacting dimethoxypyrimidines with nucleophiles such as hydrazines to form derivatives. |

Biological Activity Overview

Research has demonstrated various biological activities associated with this compound and its derivatives:

- Antimicrobial Activity : It has been shown to possess significant antimicrobial properties against a range of pathogens.

- Herbicidal Activity : Compounds containing the 4-chloro-2,6-dimethoxy structure have demonstrated herbicidal effects against monocotyledonous plants at low concentrations .

- Cytotoxic Effects : Some studies report cytotoxic effects on cancer cell lines, indicating potential for development as an anticancer agent .

Case Studies

Several studies have highlighted the biological activities of this compound:

- Study on Antimicrobial Effects : A study published in Nature evaluated the compound's effectiveness against MR1T cells involved in immune responses to microbial infections. Modifications to the compound enhanced its ability to stimulate these immune cells .

- Herbicidal Activity Assessment : Research conducted on novel derivatives showed that compounds derived from this compound exhibited high herbicidal activity against specific weed species at concentrations as low as 50 mg/L .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.